![molecular formula C27H27N3O2S2 B11542597 2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced amide forms.
Scientific Research Applications
2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring and benzamide group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4,6-trimethylphenyl): This compound shares the trimethylphenyl group but lacks the benzothiazole and benzamide groups.
2,4,6-Trimethylphenyl derivatives: Various derivatives of 2,4,6-trimethylphenyl have similar structural features but different functional groups.
Uniqueness
2-METHYL-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C27H27N3O2S2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-methyl-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C27H27N3O2S2/c1-15-12-17(3)24(18(4)13-15)30-25(31)19(5)33-27-29-22-11-10-20(14-23(22)34-27)28-26(32)21-9-7-6-8-16(21)2/h6-14,19H,1-5H3,(H,28,32)(H,30,31) |
InChI Key |
XKZJWGDSCGOOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SC(C)C(=O)NC4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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